molecular formula C15H27NO3S B2522328 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide CAS No. 874788-42-8

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide

Cat. No. B2522328
CAS RN: 874788-42-8
M. Wt: 301.45
InChI Key: JBRZYNZHXWODSN-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide, also known as DT-010, is a novel compound with potential applications in scientific research. It is a thiolane-based compound that has shown promise in various biological studies. In

Scientific Research Applications

Bioconjugation and Drug Delivery

Cyclohexanecarboxamide derivatives exhibit potential in bioconjugation and drug delivery applications due to their ability to form reversible covalent bonds, facilitating site-specific coupling and uncoupling reactions. For example, heterobifunctional cross-linkers derived from cyclohexanecarboxamide, such as succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC), have been utilized for the reversible conjugation of thiol-containing molecules, offering a method for creating pH-labile linkages for targeted drug release in acidic environments like tumor tissues (Christie et al., 2010).

Material Science and Polymer Chemistry

The structural versatility of cyclohexanecarboxamide derivatives also finds applications in material science and polymer chemistry. For instance, N-(R-carbamothioyl)cyclohexanecarboxamides and their metal complexes have been synthesized and characterized, highlighting the role of the cyclohexane ring's conformation and the thiocarbonyl group's electron delocalization in determining the material's properties (Ozer et al., 2009). Additionally, the synthesis of polyamides containing uracil and adenine by polycondensation demonstrates the use of cyclohexanecarboxamide derivatives in creating polymers with specific functionalities, which could be beneficial for biomedical applications, such as tissue engineering and drug delivery systems (Hattori & Kinoshita, 1979).

Advanced Functional Materials

In the development of advanced functional materials, cyclohexanecarboxamide derivatives serve as building blocks for designing novel molecules with specific electronic or optical properties. For example, the preparation and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes contribute to the field of coordination chemistry, offering insights into the structure-property relationships that govern the behavior of these complexes (Ozer et al., 2009).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3S/c1-12(2)10-16(14-8-9-20(18,19)11-14)15(17)13-6-4-3-5-7-13/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRZYNZHXWODSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087285
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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